molecular formula C7H12N2O B1528361 N-(2-cyanoethyl)-N-ethylacetamide CAS No. 4271-91-4

N-(2-cyanoethyl)-N-ethylacetamide

Cat. No.: B1528361
CAS No.: 4271-91-4
M. Wt: 140.18 g/mol
InChI Key: FUPJECGLLNCKMB-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-ethylacetamide: is an organic compound characterized by the presence of a cyano group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-N-ethylacetamide typically involves the reaction of ethylamine with acrylonitrile, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of ethylamine to acrylonitrile, forming N-(2-cyanoethyl)ethylamine. This intermediate is then acetylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanoethyl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides or nitriles.

Scientific Research Applications

Chemistry: N-(2-cyanoethyl)-N-ethylacetamide is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also be used in the development of enzyme inhibitors.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity makes it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • N-(2-cyanoethyl)-N-methylacetamide
  • N-(2-cyanoethyl)-N-propylacetamide
  • N-(2-cyanoethyl)-N-isopropylacetamide

Comparison: N-(2-cyanoethyl)-N-ethylacetamide is unique due to its specific combination of ethyl and cyano groups, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9(7(2)10)6-4-5-8/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPJECGLLNCKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298724
Record name N-(2-Cyanoethyl)-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-91-4
Record name N-(2-Cyanoethyl)-N-ethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4271-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Cyanoethyl)-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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